molecular formula C20H18O4 B1594100 1,4-Bis(3-methoxyphenoxy)benzene CAS No. 5024-84-0

1,4-Bis(3-methoxyphenoxy)benzene

Cat. No.: B1594100
CAS No.: 5024-84-0
M. Wt: 322.4 g/mol
InChI Key: CYWQTTRVWKESKY-UHFFFAOYSA-N
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Scientific Research Applications

1,4-Bis(3-methoxyphenoxy)benzene has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-methoxyphenoxy)benzene can be synthesized through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . One common synthetic route involves the reaction of hydroquinone with 3-methoxyphenol in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methoxyphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methoxyphenoxy)benzene involves its interaction with various molecular targets and pathways. In biochemical studies, the compound can bind to specific proteins, altering their structure and function. This interaction can affect cellular processes and pathways, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3-methoxyphenoxy)benzene is unique due to its specific arrangement of methoxyphenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

1,4-bis(3-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-21-17-5-3-7-19(13-17)23-15-9-11-16(12-10-15)24-20-8-4-6-18(14-20)22-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQTTRVWKESKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348026
Record name 1,4-Bis(3-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5024-84-0
Record name 1,4-Bis(3-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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